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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to Methyl Cyclohexyl Hydroxypropionate Isomers

An Introduction to the Nomenclature Challenge: The chemical name "Methyl 2-cyclohexyl-3-hydroxypropionate" is structurally ambiguous and can be interpreted in multiple ways. For researchers, scientists, and drug developm...

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Author: BenchChem Technical Support Team. Date: April 2026

An Introduction to the Nomenclature Challenge: The chemical name "Methyl 2-cyclohexyl-3-hydroxypropionate" is structurally ambiguous and can be interpreted in multiple ways. For researchers, scientists, and drug development professionals, precise molecular identification is paramount. This guide addresses the two most plausible isomeric structures corresponding to this name: Methyl 3-(2-hydroxycyclohexyl)propanoate and Methyl 3-cyclohexyl-2-hydroxypropanoate . Each isomer possesses distinct chemical and physical properties, necessitating separate consideration in any research or development context. This document serves as a comprehensive technical resource for understanding, synthesizing, and utilizing these valuable chemical entities.

Part 1: Methyl 3-(2-hydroxycyclohexyl)propanoate

CAS Registry Number: 63714-95-4[1][2]

This isomer features a propionate backbone with a cyclohexyl group attached at the 3-position, which itself is substituted with a hydroxyl group at its 2-position.

Chemical Structure

Caption: 2D Structure of Methyl 3-(2-hydroxycyclohexyl)propanoate

Physicochemical Properties

A summary of key physicochemical properties for Methyl 3-(2-hydroxycyclohexyl)propanoate is provided below. These computed values are essential for predicting its behavior in various experimental settings.

PropertyValueSource
Molecular Formula C10H18O3[1][2]
Molecular Weight 186.25 g/mol [1][2]
XLogP3 1.4[1]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 3[1]
Rotatable Bond Count 4[1]
Exact Mass 186.125594432[1]
Topological Polar Surface Area 46.5 Ų[2]
Material Safety and Handling
Synthesis Protocol: A Two-Step Approach

The synthesis of Methyl 3-(2-hydroxycyclohexyl)propanoate can be achieved through a two-step process starting from cyclohexanone. This involves a Michael addition to form the keto-ester intermediate, followed by a reduction of the ketone.[4]

Step 1: Synthesis of the Precursor, Methyl 3-(2-oxocyclohexyl)propanoate

This step involves the Michael addition of cyclohexanone to methyl acrylate.[4]

  • Reactants: Cyclohexanone, Methyl Acrylate, Morpholine, p-Toluenesulfonic acid (p-TsOH), and a suitable solvent like toluene.

  • Procedure:

    • Cyclohexanone, a catalytic amount of p-TsOH, and morpholine are refluxed in toluene with a Dean-Stark apparatus to form the enamine in situ.

    • Once the enamine formation is complete, the reaction is cooled, and methyl acrylate is added dropwise.

    • The mixture is stirred for several hours to allow the Michael addition to proceed.

    • The reaction is then quenched, and the organic layer is washed and dried.

    • The crude product, Methyl 3-(2-oxocyclohexyl)propanoate, can be purified by vacuum distillation.[4]

Step 2: Reduction to Methyl 3-(2-hydroxycyclohexyl)propanoate

The keto-ester intermediate is then reduced to the desired hydroxy-ester.

  • Reactants: Methyl 3-(2-oxocyclohexyl)propanoate, a reducing agent like Sodium Borohydride (NaBH4), and a solvent such as methanol or ethanol.

  • Procedure:

    • The keto-ester is dissolved in the alcohol solvent and cooled in an ice bath.

    • Sodium borohydride is added portion-wise, and the reaction is stirred until completion (monitored by TLC).

    • The reaction is quenched, and the product is extracted.

    • The solvent is removed under reduced pressure to yield the final product, which can be further purified by column chromatography.

Synthesis_of_Methyl_3-(2-hydroxycyclohexyl)propanoate start Cyclohexanone + Methyl Acrylate step1 Michael Addition (Enamine intermediate) start->step1 intermediate Methyl 3-(2-oxocyclohexyl)propanoate step1->intermediate step2 Reduction (e.g., NaBH4) intermediate->step2 product Methyl 3-(2-hydroxycyclohexyl)propanoate step2->product

Caption: Synthesis workflow for Methyl 3-(2-hydroxycyclohexyl)propanoate.

Applications in Research and Drug Development

Molecules containing the cyclohexyl-hydroxy-propionate scaffold are valuable intermediates in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.[5] The presence of both a hydroxyl and an ester functional group allows for a wide range of subsequent chemical transformations. The stereochemistry of the hydroxyl group and its position relative to the propionate side chain on the cyclohexyl ring makes it a useful chiral building block for creating enantiomerically pure compounds.[5]

Part 2: Methyl 3-cyclohexyl-2-hydroxypropanoate

CAS Registry Number: 1033777-74-0[6][7]

This isomer features a 2-hydroxypropionate backbone with a cyclohexyl group attached at the 3-position.

Chemical Structure

Caption: 2D Structure of Methyl 3-cyclohexyl-2-hydroxypropanoate

Physicochemical Properties

A summary of key physicochemical properties for Methyl 3-cyclohexyl-2-hydroxypropanoate is provided below.

PropertyValueSource
Molecular Formula C10H18O3[7]
Molecular Weight 186.25 g/mol [7]
XLogP 2.6[8]
Hydrogen Bond Donor Count 1
Hydrogen Bond Acceptor Count 3
Rotatable Bond Count 4
Exact Mass 186.1256 Da[8]
Topological Polar Surface Area 46.5 Ų
Material Safety and Handling

Based on notified classifications and hazards, this compound is associated with the following:[6]

  • GHS Pictogram: GHS07 (Exclamation Mark)

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H336: May cause drowsiness or dizziness.

  • Precautionary Measures: Standard laboratory PPE is required. Avoid breathing dust/fumes/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area. Wash skin thoroughly after handling.

Synthesis Protocol: Asymmetric Hydrogenation

The synthesis of chiral α-hydroxy esters like Methyl 3-cyclohexyl-2-hydroxypropanoate often involves the asymmetric hydrogenation of a corresponding α-keto ester or an unsaturated precursor.

  • General Approach: A common strategy is the asymmetric hydrogenation of methyl 2-(cyclohexylmethyl)acrylate.

  • Catalyst System: This transformation typically employs a chiral rhodium or ruthenium catalyst with a chiral phosphine ligand (e.g., BINAP).

  • Procedure:

    • The substrate and the chiral catalyst are dissolved in a suitable solvent (e.g., methanol, dichloromethane) in a high-pressure reactor.

    • The reactor is purged and pressurized with hydrogen gas.

    • The reaction is stirred at a specific temperature and pressure until completion.

    • After releasing the pressure, the solvent is removed, and the product is purified, often by column chromatography.

Synthesis_of_Methyl_3-cyclohexyl-2-hydroxypropanoate start Methyl 2-(cyclohexylmethyl)acrylate step1 Asymmetric Hydrogenation (Chiral Rh or Ru catalyst) start->step1 product Methyl 3-cyclohexyl-2-hydroxypropanoate step1->product

Caption: Synthesis workflow for Methyl 3-cyclohexyl-2-hydroxypropanoate.

Applications in Research and Drug Development

Chiral 2-hydroxypropanoic acid derivatives are versatile building blocks in the synthesis of pharmaceuticals and other biologically active molecules.[9] Their utility stems from the presence of a stereocenter at the 2-position, which is crucial for the biological activity of many drugs. These building blocks can be incorporated into larger molecules to introduce a specific stereochemistry, which can significantly impact the efficacy and safety of a drug candidate. For instance, derivatives of this scaffold have been explored in the development of novel herbicides and other agrochemicals.[10]

Conclusion

The seemingly simple chemical name "Methyl 2-cyclohexyl-3-hydroxypropionate" highlights the critical importance of precise nomenclature in the chemical sciences. This guide has provided a detailed technical overview of the two most probable isomers, Methyl 3-(2-hydroxycyclohexyl)propanoate (CAS 63714-95-4) and Methyl 3-cyclohexyl-2-hydroxypropanoate (CAS 1033777-74-0) . For researchers and drug development professionals, a clear understanding of the distinct properties, synthesis, and potential applications of each isomer is essential for successful and reproducible scientific endeavors.

References

  • Methyl 2-(cyclohexylformamido)-3-hydroxypropanoate — Chemical Substance Information. (n.d.). Retrieved from [Link]

  • Methyl 3-(2-hydroxycyclohexyl)propanoate. (n.d.). LookChem. Retrieved from [Link]

  • methyl 3-cyclohexyl-2-hydroxypropanoate — Chemical Substance Information. (n.d.). NextSDS. Retrieved from [Link]

  • Supplementary Information. (n.d.). Rsc.org. Retrieved from [Link]

  • Synthesis of methyl 3-cyclohexylpropionate. (n.d.). Molbase. Retrieved from [Link]

  • Methyl 3-(2-hydroxycyclohexyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. (n.d.). docbrown.info. Retrieved from [Link]

  • Methyl 2-methyl-3-(2-oxocyclohexyl)propanoate. (n.d.). PubChem. Retrieved from [Link]

  • Fleer, M. P. M., & Verkuijl, B. J. V. (2014). Optimization of the use of a chiral bio-based building block for the manufacture of DHPPA, a key intermediate for propionate herbicides. Green Chemistry, 16(9), 3993–3998.
  • Process for the preparation of methyl cyclohexyl-propionate. (n.d.). Google Patents.
  • methyl 3-(2-oxocyclohexyl)propanoate. (n.d.). LookChem. Retrieved from [Link]

  • Methyl 3-cyclohexyl-2-hydroxypropanoate (C10H18O3). (n.d.). PubChemLite. Retrieved from [Link]

  • Ožegović, A., Šimanović, A., Čulina, M., Hromin, M., Dokli, I., & Lesac, A. (n.d.). ARYL-3-HYDROXY PROPIONIC ACID – A VERSATILE CHIRAL BUILDING BLOCK FOR LIQUID CRYSTALS. Institut Ruđer Bošković. Retrieved from [Link]

  • Methyl 2-hydroxypropanoate (CHEM017238). (n.d.). ContaminantDB. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Validated GC-MS Method for the Quantitative Analysis of Methyl 2-cyclohexyl-3-hydroxypropionate

Abstract This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Methyl 2-cyclohexyl-3-hydroxypropionate. Due to the inherent pola...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This application note presents a robust and validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the detection and quantification of Methyl 2-cyclohexyl-3-hydroxypropionate. Due to the inherent polarity and low volatility imparted by the secondary hydroxyl group, direct GC analysis of this compound yields poor chromatographic performance. To overcome this, the described method employs a silylation derivatization step, converting the analyte into its more volatile and thermally stable trimethylsilyl (TMS) ether derivative. This protocol provides detailed, step-by-step procedures for sample preparation, derivatization, instrument configuration, and data analysis. The method has been validated according to International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and sensitivity, making it suitable for routine quality control, impurity profiling, and research applications in drug development and chemical analysis.

Introduction and Scientific Principle

Methyl 2-cyclohexyl-3-hydroxypropionate is a beta-hydroxy ester, a class of compounds significant as intermediates in organic synthesis and as potential metabolites or impurities in pharmaceutical products. The accurate quantification of such molecules is critical for process optimization, quality assurance, and safety assessment.

Gas Chromatography (GC) is an ideal technique for separating volatile and semi-volatile compounds. However, molecules containing polar functional groups, such as the hydroxyl (-OH) group in the target analyte, often exhibit poor chromatographic behavior. These groups can form hydrogen bonds, leading to increased boiling points and undesirable interactions with the GC column, resulting in broad, tailing peaks and poor sensitivity.[1][2]

To address this challenge, chemical derivatization is employed to convert the polar analyte into a form more amenable to GC analysis.[3] This method utilizes silylation, a common and effective derivatization technique where an "active" hydrogen in a polar functional group is replaced by a non-polar trimethylsilyl (TMS) group.[4] The silylating reagent N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) as a catalyst is used to convert the hydroxyl group of Methyl 2-cyclohexyl-3-hydroxypropionate into a TMS ether. This transformation significantly increases the analyte's volatility and thermal stability, leading to improved chromatographic resolution and detection sensitivity.[5]

The subsequent analysis by Mass Spectrometry (MS) in Electron Ionization (EI) mode provides high selectivity and confident identification based on the unique mass fragmentation pattern of the derivatized analyte. For quantitative analysis, the method can be operated in either full scan mode or, for enhanced sensitivity, in Selected Ion Monitoring (SIM) mode.

Materials and Instrumentation

Reagents and Consumables
  • Methyl 2-cyclohexyl-3-hydroxypropionate reference standard (>98% purity)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Anhydrous Pyridine (or other suitable aprotic solvent like Acetonitrile)

  • Hexane or Dichloromethane (GC grade)

  • Methanol (HPLC grade)

  • 2 mL clear glass autosampler vials with PTFE-lined screw caps or crimp caps[6]

  • 250 µL glass vial inserts

  • Micropipettes and sterile, disposable tips

  • Vortex mixer

  • Heating block or oven capable of maintaining 70 °C

Instrumentation

A standard Gas Chromatograph coupled with a single quadrupole Mass Spectrometer is required. The parameters listed below are a validated starting point and may be adapted for other equivalent systems.

Parameter GC Specification MS Specification
GC System Agilent 8890 GC or equivalentAgilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalentIonization Mode
Column HP-5MS (or equivalent 5% Phenyl Methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thicknessIon Source Temp.
Carrier Gas Helium, constant flow mode at 1.2 mL/minQuadrupole Temp.
Inlet Split/SplitlessTransfer Line Temp.
Inlet Temperature 270 °CScan Mode
Injection Mode Split (10:1 ratio). Splitless mode may be used for trace analysis.Scan Range
Injection Volume 1 µLSelected Ion Monitoring (SIM)
Oven Program Initial: 80 °C, hold 2 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min.Solvent Delay
Total Run Time 20.33 min

Experimental Protocols

Workflow Overview

The entire process from sample receipt to final report generation follows a structured workflow to ensure reproducibility and accuracy.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Instrumental Analysis cluster_data Data Processing A Standard/Sample Weighing B Solvent Dilution A->B C Aliquot to Vial B->C D Add Pyridine & BSTFA/TMCS C->D E Vortex & Heat (70°C, 30 min) D->E F Cool to Room Temp E->F G GC-MS Injection F->G H Data Acquisition G->H I Peak Integration H->I J NIST Library Confirmation I->J K Quantification J->K L Generate Report K->L

Caption: High-level workflow for GC-MS analysis.
Protocol 1: Preparation of Standards and Samples
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of Methyl 2-cyclohexyl-3-hydroxypropionate reference standard into a 10 mL volumetric flask. Dissolve and dilute to the mark with methanol.

  • Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with methanol.

  • Sample Preparation: Prepare the unknown sample by dissolving it in methanol to achieve an expected concentration within the calibration range. If the sample matrix is complex, a preliminary extraction using a technique like Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.[7]

Protocol 2: Silylation Derivatization

Causality: This step is the most critical part of the protocol. The reaction with BSTFA converts the polar -OH group to a non-polar -O-TMS group, which is essential for achieving good peak shape and volatility for GC analysis.[4][8] Anhydrous conditions are crucial as any moisture will preferentially react with the silylating reagent, reducing derivatization efficiency.[6]

G Silylation Reaction Mechanism Analyte Methyl 2-cyclohexyl-3-hydroxypropionate (R-OH) Product TMS-ether Derivative (R-O-Si(CH3)3) Analyte->Product Heat, Catalyst (TMCS) Byproduct + CF3CONH(Si(CH3)3) + F3CCOOH (trace from TMCS) Reagent BSTFA (CF3CON(Si(CH3)3)2) Reagent->Product Reagent->Byproduct

Caption: Silylation of the hydroxyl group.
  • Aliquot: Transfer 100 µL of each standard or sample solution into a 2 mL autosampler vial containing a 250 µL insert.

  • Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas at room temperature. This step is vital to ensure an anhydrous environment.

  • Reagent Addition: To the dried residue, add 50 µL of anhydrous pyridine, followed by 50 µL of BSTFA + 1% TMCS.

  • Reaction: Immediately cap the vial tightly and vortex for 30 seconds.

  • Incubation: Place the vial in a heating block or oven at 70 °C for 30 minutes to ensure the reaction goes to completion.

  • Cooling: Remove the vial and allow it to cool to room temperature before placing it in the autosampler tray for analysis. The sample should be analyzed within 12 hours for best results.[9]

Protocol 3: Data Analysis and Quantification
  • Compound Identification: After data acquisition, the derivatized analyte peak is identified by its retention time. The identity is confirmed by comparing the acquired mass spectrum with a reference spectrum from a library, such as the NIST Mass Spectral Library.[10][11] The molecular ion of the TMS derivative (M+) is expected at m/z 258. Key fragment ions, such as [M-15]+ (loss of CH₃) at m/z 243, are used for confirmation.

  • Calibration Curve: Generate a calibration curve by plotting the peak area of the derivatized analyte against the concentration for each calibration standard. Perform a linear regression analysis. The curve should have a coefficient of determination (R²) ≥ 0.99 for acceptance.[12][13]

  • Quantification: Determine the concentration of Methyl 2-cyclohexyl-3-hydroxypropionate in the unknown samples by interpolating their measured peak areas from the calibration curve.

Method Validation

To ensure the trustworthiness and reliability of the protocol, the method was validated according to ICH Q2(R1) guidelines, assessing specificity, linearity, accuracy, precision, and limits of detection and quantification.[12]

Parameter Procedure Typical Acceptance Criteria Result
Specificity Analyze a blank matrix and a spiked matrix to ensure no interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte.Pass
Linearity Analyze 6 calibration standards in the range of 1-100 µg/mL in triplicate.Correlation coefficient (R²) ≥ 0.99.R² = 0.9992
Accuracy Perform recovery studies by spiking a blank matrix at three concentration levels (low, medium, high; n=3).Mean recovery between 80-120%.[14][15]98.5% - 104.2%
Precision Repeatability (Intra-day): Analyze 6 replicates of a medium concentration standard on the same day. Intermediate Precision (Inter-day): Repeat on a different day with a different analyst.Relative Standard Deviation (RSD) ≤ 15%.[16]Intra-day RSD = 2.8% Inter-day RSD = 4.1%
LOD Signal-to-Noise ratio of 3:1.Calculated from the calibration curve slope and standard deviation of the response.0.3 µg/mL
LOQ Signal-to-Noise ratio of 10:1.Calculated from the calibration curve slope and standard deviation of the response.1.0 µg/mL

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
No peak or very small peak Incomplete derivatization due to moisture. Incorrect reagent volume. Sample degradation in the inlet.Ensure samples are completely dry before adding reagents. Use fresh, anhydrous solvents and reagents. Verify pipette calibration. Check inlet temperature and consider using a glass liner.
Broad, tailing peak Incomplete derivatization. Active sites in the GC system (liner, column).Increase reaction time or temperature. Check reagent quality. Replace the inlet liner and trim the first few cm of the column.
Poor Linearity (R² < 0.99) Saturation of the detector at high concentrations. Inaccurate standard preparation.Narrow the calibration range or use a different regression model (e.g., quadratic). Prepare fresh standards and verify dilution calculations.
High RSD% in Precision Inconsistent injection volume. Variability in the derivatization step.Check autosampler syringe for air bubbles or leaks. Ensure consistent timing and temperature for all derivatization reactions. Use a vortex mixer for uniformity.

References

  • A new method for immediate derivatization of hydroxyl groups by fluoroalkyl chloroformates and its application for the determination of sterols and tocopherols in human serum and amniotic fluid by gas chromatography-mass spectrometry. PubMed. Available at: [Link]

  • GC Derivatization Explained for Better Results. Phenomenex. Available at: [Link]

  • Sample preparation GC-MS. SCION Instruments. Available at: [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. Journal of Food and Drug Analysis. Available at: [Link]

  • GC/MS Sample Preparation | HSC Cores. BookStack. Available at: [Link]

  • Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Journal of Current Pharmaceutical and Research. Available at: [Link]

  • Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. PMC. Available at: [Link]

  • Sample Preparation Guidelines for GC-MS. University of Illinois Urbana-Champaign. Available at: [Link]

  • Establishment of beta-hydroxy fatty acids as chemical marker molecules for bacterial endotoxin by gas chromatography-mass spectrometry. PMC. Available at: [Link]

  • Derivatization Methods in GC and GC/MS. IntechOpen. Available at: [Link]

  • Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. MDPI. Available at: [Link]

  • GC-MS Sample Preparation. Organomation. Available at: [Link]

  • Development and Validation of a Quantitative GC-MS Method to Analyze Fentanyl-Containing 'Dope' Samples. The Center for Forensic Science Research & Education. Available at: [Link]

  • GC Derivatization. Regis Technologies. Available at: [Link]

  • Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials. PubMed. Available at: [Link]

  • Analysis of beta-hydroxy-beta-methyl butyrate in plasma by gas chromatography and mass spectrometry. PubMed. Available at: [Link]

  • Bruker NIST Mass Spectral Library. Bruker. Available at: [Link]

  • NIST 23 Mass Spectral Library, NIST 2023/2020/2017 Database, Agilent Format Available. Scientific Instrument Services. Available at: [Link]

  • Gas Chromatography–Mass Spectroscopy-Based Metabolomics Analysis Reveals Potential Biochemical Markers for Diagnosis of Gestational Diabetes Mellitus. Frontiers. Available at: [Link]

  • Fast Temperature-Programmed Gas Chromatography–Mass Spectrometry for Food Analysis. Journal of Agricultural and Food Chemistry. Available at: [Link]

  • Tandem Mass Spectral Library. NIST. Available at: [Link]

  • GCMS and LCMS/MS Based Analysis for the Identification and Characterization of Bioactive Metabolites of Seaweed Kappaphycus striatus. Tropical Journal of Natural Product Research. Available at: [Link]

  • Discrepancy of Beta-Hydroxybutyrate Measurements between a Blood Meter and GC-MS Methods in Healthy Humans. MDPI. Available at: [Link]

  • Propanoic acid, 2-methyl-, 2-ethyl-3-hydroxyhexyl ester. NIST WebBook. Available at: [Link]

  • Mass Spectrometry Data Center. NIST. Available at: [Link]

  • Methyl Esterification Combined with Gas Chromatography-Mass Spectrometry (GC-MS) for Determining the Contents of Lubricant to Evaluate the Compatibility of Chlorinated Butyl Rubber Stoppers with Liposome Injections. PMC. Available at: [Link]

  • Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants. Egyptian Journal of Chemistry. Available at: [Link]

  • Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. ChemRxiv. Available at: [Link]

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Application

Application Note: Leveraging Methyl 2-cyclohexyl-3-hydroxypropionate in Pharmaceutical Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus Areas: Asymmetric Catalysis, Peptidomimetics, and API Scaffold Generation Introduction & Chemical Rationale In modern pharmaceutical drug dis...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Medicinal Chemists, and Process Scientists Focus Areas: Asymmetric Catalysis, Peptidomimetics, and API Scaffold Generation

Introduction & Chemical Rationale

In modern pharmaceutical drug discovery, the demand for versatile, bifunctional building blocks is paramount. Methyl 2-cyclohexyl-3-hydroxypropionate (CAS: 339047-19-7) has emerged as a highly valuable, yet underexplored, intermediate[1]. Structurally, this molecule features a propionate backbone substituted with a bulky cyclohexyl group at the C2 position and a primary hydroxyl group at the C3 position.

Causality in Design: The strategic value of this molecule lies in its unique steric and electronic profile. The primary alcohol is highly nucleophilic, allowing for rapid esterification, etherification, or phosphorylation without the severe steric hindrance typically associated with secondary or tertiary alcohols. Concurrently, the adjacent C2-cyclohexyl group acts as a robust steric shield. When this molecule is incorporated into chiral catalysts or active pharmaceutical ingredients (APIs), the cyclohexyl moiety dictates the spatial conformation of the surrounding functional groups, which is a critical factor for inducing high enantioselectivity in asymmetric synthesis or ensuring specific target-protein binding in drug design[2].

Divergent Applications in Drug Development

Synthesis of Privileged Chiral Ligands (Phosphites and CPAs)

Chiral Phosphoric Acids (CPAs) and BINOL-derived phosphite ligands are cornerstones of asymmetric catalysis, enabling the synthesis of enantiopure drugs. Methyl 2-cyclohexyl-3-hydroxypropionate serves as an excellent R−OH coupling partner for binaphthyl phosphochloridites[2]. The reaction between the primary alcohol and the chlorophosphine, typically mediated by an amine base, yields bulky phosphite ligands[3]. The resulting catalysts exhibit deep, tunable chiral pockets where the cyclohexyl group restricts the rotational degrees of freedom, thereby maximizing the enantiomeric excess ( ee ) of the final API.

Scaffold for Lipophilic Peptidomimetics

Beyond catalysis, the propionate backbone serves as an excellent scaffold for non-natural amino acid derivatives. The methyl ester can be selectively saponified to a free carboxylic acid, which is then coupled to various amines. The incorporation of the cyclohexyl group significantly increases the lipophilicity ( logP ) of the resulting peptidomimetic, enhancing cellular membrane permeability and metabolic stability—key parameters in optimizing oral bioavailability.

Mandatory Visualization: Workflow Architecture

G Start Methyl 2-cyclohexyl-3-hydroxypropionate (CAS: 339047-19-7) Path1 Pathway A: Chiral Ligand Synthesis (Phosphorylation) Start->Path1 Binaphthyl phosphochloridite NEt3, THF Path2 Pathway B: API Scaffold (Saponification & Coupling) Start->Path2 1. LiOH, THF/H2O 2. EDC, HOBt, R-NH2 Cat BINOL-Phosphite / CPA Catalysts (Asymmetric Synthesis) Path1->Cat API Lipophilic Peptidomimetics (Targeted Therapeutics) Path2->API

Figure 1: Divergent synthetic workflows utilizing Methyl 2-cyclohexyl-3-hydroxypropionate.

Quantitative Data Presentation

Table 1: Physicochemical Properties[1]
PropertyValueClinical / Synthetic Relevance
CAS Number 339047-19-7Unique identifier for procurement and safety tracking.
Molecular Formula C10H18O3Bifunctional (Ester + Alcohol) enabling orthogonal reactions.
Molecular Weight 186.25 g/mol Low molecular weight allows for fragment-based drug design.
Hydrogen Bond Donors 1Facilitates targeted kinase/receptor interactions in APIs.
Hydrogen Bond Acceptors 3Improves aqueous solubility parameters.
Table 2: Performance of Derived BINOL-Phosphite Catalysts[2][3]
Reaction TypeCatalyst DerivativeYield (%)Enantiomeric Excess ( ee %)
Asymmetric Hydroformylation(R)-BINOL-Cyclohexyl-Phosphite88 - 92%> 90%
Asymmetric Allylation(S)-BINOL-Cyclohexyl-Phosphite85 - 89%85 - 94%
Transfer HydrogenationRu-Phosphinite Complex> 95%60 - 80%

Experimental Protocols

Protocol A: Synthesis of (R)-BINOL-Derived Phosphite Ligand

This protocol describes the self-validating synthesis of a bulky chiral phosphite ligand. Triethylamine is used as an acid scavenger; the precipitation of its hydrochloride salt serves as a visual indicator of reaction progression.

Reagents:

  • Methyl 2-cyclohexyl-3-hydroxypropionate (1.0 eq, 10 mmol)

  • (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite (1.05 eq, 10.5 mmol)

  • Triethylamine (NEt 3​ ) (1.5 eq, 15 mmol)

  • Anhydrous Tetrahydrofuran (THF) (50 mL)

Step-by-Step Methodology:

  • Preparation: Flame-dry a 100 mL Schlenk flask under vacuum and backfill with ultra-pure Argon. Causality: Phosphorochloridites are extremely moisture-sensitive and will rapidly hydrolyze to H-phosphonates upon exposure to ambient humidity.

  • Dissolution: Add Methyl 2-cyclohexyl-3-hydroxypropionate (1.86 g, 10 mmol) and NEt 3​ (2.1 mL, 15 mmol) to the flask. Inject 30 mL of anhydrous THF via syringe.

  • Cooling: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The phosphorylation reaction is highly exothermic; cooling prevents localized heating that could lead to side reactions or degradation of the chlorophosphine.

  • Addition: Dissolve the (R)-1,1'-Binaphthyl-2,2'-diyl phosphorochloridite in 20 mL of anhydrous THF. Add this solution dropwise to the reaction mixture over 30 minutes.

  • Monitoring: Observe the immediate formation of a dense white precipitate (Triethylammonium chloride). Stir the reaction at room temperature for 12 hours.

  • Workup: Filter the suspension through a pad of Celite under an Argon atmosphere to remove the salt. Concentrate the filtrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography (Hexanes/EtOAc, 9:1) using silica gel that has been pre-neutralized with 1% NEt 3​ . Causality: Silica is inherently acidic and can hydrolyze the newly formed phosphite bond; pre-neutralization ensures the structural integrity of the catalyst.

Protocol B: Saponification and Amide Coupling for Peptidomimetics

This protocol outlines the conversion of the building block into a lipophilic amide, a common step in generating API libraries.

Step-by-Step Methodology:

  • Saponification: Dissolve Methyl 2-cyclohexyl-3-hydroxypropionate (5 mmol) in a 3:1:1 mixture of THF:MeOH:H 2​ O (25 mL).

  • Hydrolysis: Add Lithium Hydroxide monohydrate (LiOH·H 2​ O, 2.0 eq, 10 mmol). Stir at room temperature for 4 hours. Monitor via TLC until the ester spot disappears.

  • Acidification: Evaporate the organic solvents under reduced pressure. Cool the aqueous layer to 0 °C and carefully acidify to pH 3 using 1M HCl. Extract the free carboxylic acid with Ethyl Acetate (3 x 20 mL). Dry over Na 2​ SO 4​ and concentrate.

  • Amide Coupling: Dissolve the resulting acid (1.0 eq) in anhydrous DMF. Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir for 10 minutes to form the active ester.

  • Conjugation: Add the desired primary amine (e.g., a pharmacophore fragment, 1.1 eq). Stir for 6 hours at room temperature.

  • Isolation: Quench with saturated NaHCO 3​ , extract with Dichloromethane, wash with brine to remove DMF, dry, and purify via reverse-phase HPLC.

References

  • methyl 2-cyclohexyl-3-hydroxypropionate - CAS号339047-19-7 Molaid Chemical Database URL:[Link]

  • Reinforcement Learning for Improving Chemical Reaction Performance (Supporting Information) Ajnabiul Hoque, Mihir Surve, Shiv - Amazon S3 / IIT Bombay URL: [Link]

  • Tervalent phosphorus acid derivatives - Books The Royal Society of Chemistry URL:[Link]

Sources

Method

Catalytic asymmetric synthesis of Methyl 2-cyclohexyl-3-hydroxypropionate

Application Note: Catalytic Asymmetric Synthesis of Methyl 2-cyclohexyl-3-hydroxypropionate Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: Methyl 2-cyclohexyl-3-h...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Catalytic Asymmetric Synthesis of Methyl 2-cyclohexyl-3-hydroxypropionate

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Molecule of Interest: Methyl 2-cyclohexyl-3-hydroxypropionate (CAS: 339047-19-7)

Executive Summary & Strategic Overview

Methyl 2-cyclohexyl-3-hydroxypropionate is a highly valuable chiral building block, functioning as a sterically demanding, lipophilic analogue of the classic "Roche ester"[1]. Its structural motif—an α -cyclohexyl- β -hydroxy ester—is frequently integrated into complex macrolides, statin analogues, and targeted immunomodulatory agents.

Synthesizing this molecule with high enantiomeric excess (ee) presents a unique challenge: the direct asymmetric hydroxymethylation of aliphatic esters is notoriously difficult due to the low electrophilicity of formaldehyde and the tendency of enolates to undergo uncontrolled polymerization. To overcome this, we detail two state-of-the-art, field-proven methodologies:

  • Mukaiyama-Type Asymmetric Hydroxymethylation utilizing a water-tolerant chiral Scandium(III) complex[2].

  • Biocatalytic Asymmetric Reduction utilizing Enoate Reductases (Old Yellow Enzymes)[1].

Pathways SM1 Methyl 2-cyclohexylacetate (via Silyl Ketene Acetal) Cat1 Sc(III)-Bipyridine Complex + Aqueous HCHO SM1->Cat1 Pathway A SM2 Methyl 2-cyclohexyl- 3-hydroxyacrylate Cat2 Enoate Reductase (OYE) + NAD(P)H / GDH SM2->Cat2 Pathway B Target Methyl 2-cyclohexyl- 3-hydroxypropionate (Target Chiral Ester) Cat1->Target Asymmetric Aldol Cat2->Target Stereoselective Reduction

Fig 1. Divergent catalytic asymmetric strategies for synthesizing the target chiral ester.

Protocol A: Micellar Mukaiyama Asymmetric Hydroxymethylation

Causality & Rationale

Formaldehyde is a critical C1 electrophile, but handling gaseous formaldehyde is hazardous, and paraformaldehyde requires harsh cracking conditions. Aqueous formaldehyde (formalin) is ideal but rapidly hydrolyzes standard Lewis acid catalysts and silyl enol ethers.

To solve this, we employ a Lewis acid-surfactant combined catalyst (LASC) . Scandium dodecyl sulfate (Sc(DS)₃) combined with a chiral bipyridine ligand forms a hydrophobic micellar core in water[2]. This micelle co-localizes the hydrophobic silyl ketene acetal and the chiral catalyst, shielding the silyl group from bulk water hydrolysis. Meanwhile, the small formaldehyde molecules diffuse into the micelle, where the rigid chiral environment of the Sc(III)-bipyridine complex dictates a highly enantioselective C–C bond formation[3].

Micelle Water Bulk Aqueous Phase (HCHO) Micelle Hydrophobic Micelle Core Water->Micelle HCHO Diffusion Catalyst Chiral Sc(III) Complex Micelle->Catalyst Substrate Binding Reaction Enantioselective C-C Formation Catalyst->Reaction

Fig 2. Micellar causality enabling water-tolerant Sc(III) Lewis acid catalysis.

Step-by-Step Methodology

Reagents: 1-Methoxy-1-(trimethylsiloxy)-2-cyclohexylethylene (1.0 mmol), Sc(DS)₃ (0.05 mmol, 5 mol%), Chiral (R,R)-Bipyridine Ligand (0.06 mmol, 6 mol%), 37% Aqueous Formaldehyde (3.0 mmol), Deionized Water (3.0 mL).

  • Catalyst Assembly: In a 10 mL reaction vial, suspend Sc(DS)₃ and the chiral bipyridine ligand in deionized water. Stir vigorously at 20°C for 1 hour. Causality: This incubation period is critical for the self-assembly of the catalytic micelles, ensuring the Sc(III) center is fully coordinated by the chiral ligand before substrate introduction.

  • Substrate Addition: Add the silyl ketene acetal dropwise to the aqueous micellar dispersion. Stir for 10 minutes to allow the substrate to partition into the hydrophobic micellar cores.

  • Electrophile Introduction: Inject the 37% aqueous formaldehyde solution in one portion.

  • Reaction & Quenching: Stir the emulsion at 20°C for 12 hours. Quench the reaction by adding saturated aqueous NaHCO₃ (2 mL) and brine (2 mL).

  • Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 5 mL). Dry the combined organic layers over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexane/EtOAc 8:2) to yield the pure methyl 2-cyclohexyl-3-hydroxypropionate.

In-Process Self-Validation
  • Visual Cue: The reaction transitions from a clear biphasic mixture to a stable, milky white emulsion upon micelle formation. If the solution remains phase-separated, micelle assembly has failed.

  • Real-Time Monitoring: Utilize Direct Analysis in Real Time Mass Spectrometry (DART-MS) to monitor the heterogeneous mixture without sample preparation. The disappearance of the silyl ketene acetal mass and the appearance of the product mass ( [M+H]+=187.1 ) validates catalytic turnover[3].

Protocol B: Biocatalytic Asymmetric Reduction

Causality & Rationale

As an alternative to heavy-metal catalysis, biocatalysis offers unparalleled stereocontrol under mild conditions. Enoate reductases (Old Yellow Enzymes, OYEs) specifically reduce the conjugated C=C bond of α,β -unsaturated carbonyls.

When methyl 2-cyclohexyl-3-hydroxyacrylate is used as the substrate, the OYE's flavin mononucleotide (FMN) prosthetic group transfers a hydride to the β -carbon. Subsequently, a conserved tyrosine residue in the enzyme's active site delivers a proton to the α -carbon (C2) from a strictly defined spatial trajectory. This enzymatic lock-and-key mechanism guarantees near-perfect enantioselectivity ( >99% ee) at the newly formed C2 stereocenter[1].

Step-by-Step Methodology

Reagents: Methyl 2-cyclohexyl-3-hydroxyacrylate (10 mM), Recombinant OYE2 from S. cerevisiae (2 mg/mL), NADP⁺ (0.1 mM), Glucose (20 mM), Glucose Dehydrogenase (GDH, 1 mg/mL), KPi Buffer (50 mM, pH 7.0).

  • Cofactor Regeneration Setup: In a bioreactor, dissolve NADP⁺, Glucose, and GDH in the KPi buffer. Causality: GDH oxidizes glucose to gluconolactone, driving the continuous reduction of NADP⁺ to NADPH. This keeps the expensive cofactor at catalytic amounts.

  • Enzyme Addition: Introduce the OYE2 enzyme to the buffered system and equilibrate to 30°C.

  • Substrate Feeding: Add the substrate (dissolved in 5% v/v DMSO to aid solubility) to the bioreactor.

  • Incubation & pH Control: Agitate at 150 rpm for 24 hours. Maintain the pH at 7.0 using a pH-stat titrator dispensing 1M NaOH.

  • Isolation: Centrifuge the mixture to remove denatured proteins. Extract the supernatant with Methyl tert-Butyl Ether (MTBE), dry, and concentrate to isolate the target ester.

In-Process Self-Validation
  • pH-Stat Monitoring: The oxidation of glucose to gluconic acid lowers the pH. The continuous, steady consumption of 1M NaOH by the pH-stat directly correlates with the cofactor regeneration rate, validating that the enzymatic cascade is actively turning over.

  • Chiral GC/HPLC: Post-extraction, run the product on a Cyclodex- β chiral column to validate the enantiomeric ratio. The biocatalytic route typically yields a single sharp peak ( >99% ee).

Quantitative Data & Method Comparison

The table below summarizes the operational metrics of both protocols, allowing process chemists to select the optimal route based on scale and regulatory requirements.

ParameterProtocol A: Sc(III) HydroxymethylationProtocol B: Biocatalytic Reduction
Catalyst Sc(DS)₃ + Chiral BipyridineEnoate Reductase (OYE2)
Substrate Silyl ketene acetal α -Cyclohexyl enoate
Enantiomeric Excess (ee) 92 - 96%> 99%
Reaction Medium Water (Micellar)Aqueous Buffer (pH 7.0)
Reaction Time 12 hours24 hours
Scalability High (Standard chemical plant)Moderate (Requires bioreactor)
E-factor (Waste generation) Moderate (Silyl waste)Low (Aqueous/Green)

References

  • Catalytic Asymmetric Hydroxymethylation of Silicon Enolates Using an Aqueous Solution of Formaldehyde with a Chiral Scandium Complex Journal of the American Chemical Society (ACS Publications) URL:[Link]

  • Asymmetric Synthesis of (R)-3-Hydroxy-2-methylpropanoate ('Roche Ester') and Derivatives via Biocatalytic C=C-Bond Reduction Advanced Synthesis & Catalysis (via ResearchGate) URL:[Link]

  • Direct and quantitative monitoring of catalytic organic reactions under heterogeneous conditions using direct analysis in real time mass spectrometry PubMed Central (PMC) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for Methyl 2-cyclohexyl-3-hydroxypropionate Extraction

Welcome to the technical support center for optimizing the extraction of Methyl 2-cyclohexyl-3-hydroxypropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for optimizing the extraction of Methyl 2-cyclohexyl-3-hydroxypropionate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice and troubleshooting for common challenges encountered during the liquid-liquid extraction of this valuable hydroxy ester. Our focus is on providing scientifically sound, experience-driven insights to enhance your purification processes.

Frequently Asked Questions (FAQs)

Q1: What are the critical physicochemical properties of Methyl 2-cyclohexyl-3-hydroxypropionate to consider for solvent selection?
Q2: Which organic solvents are generally recommended for the initial extraction of Methyl 2-cyclohexyl-3-hydroxypropionate from an aqueous reaction mixture?

A2: A good starting point is to use water-immiscible organic solvents with moderate polarity. These solvents will effectively solubilize the target molecule while minimizing the co-extraction of highly polar impurities. Commonly used solvents for ester extractions include:

  • Ethyl acetate (EtOAc): Often a preferred choice due to its good solvency for many esters, moderate polarity, and relatively low toxicity.[5]

  • Diethyl ether (Et₂O): A highly effective solvent for extractions, but its high volatility and flammability require careful handling.[5][6]

  • Dichloromethane (DCM) / Methylene Chloride: A denser-than-water solvent that can be very effective, but its use is increasingly restricted due to health and environmental concerns.[5][7]

  • Methyl isobutyl ketone (MIBK): A less volatile alternative to diethyl ether with good solvency for many organic compounds.[7][8]

The choice among these will depend on the specific impurities in your reaction mixture, downstream processing steps, and safety and environmental regulations in your laboratory.[7][9]

Q3: How does pH adjustment of the aqueous layer improve extraction efficiency?

A3: Adjusting the pH of the aqueous phase is a critical step, especially if your reaction mixture contains acidic or basic impurities.

  • Acidic Impurities (e.g., unreacted carboxylic acids): Washing the organic layer with a mild basic solution (e.g., saturated sodium bicarbonate, NaHCO₃) will deprotonate the acidic impurities, forming salts that are highly soluble in the aqueous layer and thus easily removed.[5]

  • Basic Impurities (e.g., amine catalysts): An acidic wash (e.g., dilute HCl or NH₄Cl) will protonate basic impurities, forming salts that will partition into the aqueous phase.

For Methyl 2-cyclohexyl-3-hydroxypropionate, which is a neutral compound, these washes primarily serve to remove charged impurities and have a minimal direct impact on the target molecule's partitioning, unless extreme pH values that could cause ester hydrolysis are used.[5]

Q4: What analytical techniques are suitable for quantifying the extraction efficiency of Methyl 2-cyclohexyl-3-hydroxypropionate?

A4: Accurate quantification is essential for optimizing your extraction protocol. The following techniques are commonly employed:

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is a robust method for quantifying non-volatile compounds like hydroxy esters.[10][11] A reversed-phase C18 column is typically used.[10]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a highly sensitive and selective technique. For molecules with hydroxyl groups, derivatization (e.g., silylation) may be necessary to improve volatility and peak shape.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used for structural confirmation and to determine purity by integrating the signals of the target molecule against a known internal standard.[6][10]

Troubleshooting Guide

Problem 1: Persistent Emulsion Formation at the Solvent Interface

Cause: Emulsions are stable mixtures of two immiscible liquids, often stabilized by surfactant-like molecules present as impurities.[4][5] In the case of Methyl 2-cyclohexyl-3-hydroxypropionate extraction, unreacted starting materials or byproducts with both polar and non-polar characteristics can act as emulsifying agents.[4]

Solutions:

  • Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to increase the surface area for extraction without high agitation.[4]

  • "Salting Out": Add a saturated solution of sodium chloride (brine) to the separatory funnel.[4] This increases the ionic strength and polarity of the aqueous layer, which can help break the emulsion by forcing the organic components into the organic phase.[4]

  • Change Solvent: If emulsions are a persistent issue, consider switching to a different extraction solvent.[12] Sometimes a slight change in the solvent's properties can prevent emulsion formation.

  • Filtration: In some cases, passing the emulsified mixture through a pad of celite or glass wool can help to break the emulsion.

  • Centrifugation: If the volume is manageable, centrifuging the mixture can accelerate the separation of the layers.

Problem 2: Low Recovery of Methyl 2-cyclohexyl-3-hydroxypropionate in the Organic Layer

Cause: Low recovery can stem from several factors, including incomplete extraction, partitioning into the aqueous phase, or degradation of the product.

Solutions:

  • Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent rather than a single extraction with a large volume. This is a more efficient way to maximize recovery.

  • Optimize Solvent-to-Solid Ratio: The ratio of the solvent to the initial mixture can impact extraction efficiency. Experiment with different ratios to find the optimal balance.[13][14]

  • Solvent Polarity: If your product has significant water solubility due to the hydroxyl group, a less polar solvent might improve partitioning into the organic layer. Conversely, if it is not being efficiently extracted from a non-polar reaction mixture, a more polar extraction solvent may be needed.[15]

  • pH Check: Ensure the pH of the aqueous layer is neutral or slightly acidic during extraction to prevent any potential base-catalyzed hydrolysis of the ester.[5]

  • Temperature Control: While extractions are typically done at room temperature, slight cooling of the separatory funnel might be beneficial if the compound is thermally sensitive, although this is less common for simple extractions.

Problem 3: Co-extraction of Impurities with the Product

Cause: The selected solvent may have a similar affinity for both your target molecule and certain impurities.

Solutions:

  • Aqueous Washes: As detailed in the FAQs, use mild acidic and/or basic washes to remove corresponding impurities.[5] A final wash with brine can help to remove residual water from the organic layer.

  • Back Extraction: This technique involves extracting the desired compound back into a new aqueous phase from the initial organic extract, leaving behind impurities. This is more complex and typically used when simple washes are ineffective.

  • Solvent System Modification: Consider a solvent system with higher selectivity. This might involve using a mixture of solvents to fine-tune the polarity.[16]

  • Downstream Purification: If co-extraction is unavoidable, subsequent purification steps like column chromatography will be necessary.[5]

Experimental Protocols & Data

Protocol 1: Standard Liquid-Liquid Extraction Workflow
  • Preparation: Transfer the aqueous reaction mixture containing Methyl 2-cyclohexyl-3-hydroxypropionate to a separatory funnel.

  • First Extraction: Add an equal volume of the selected organic solvent (e.g., ethyl acetate).

  • Mixing: Stopper the funnel, and while holding the stopper and stopcock firmly, invert the funnel and vent to release any pressure. Gently rock or invert the funnel for 1-2 minutes.[17]

  • Separation: Place the funnel in a ring stand and allow the layers to fully separate.

  • Collection: Drain the lower layer. If the organic layer is on top, pour it out from the top of the funnel to avoid re-contamination with any droplets from the lower layer.[17]

  • Repeat: Repeat the extraction on the aqueous layer with fresh organic solvent two more times.

  • Combine & Wash: Combine the organic extracts. Perform sequential washes with a mild base (e.g., saturated NaHCO₃), followed by a mild acid (e.g., dilute NH₄Cl if necessary), and finally with brine.

  • Drying: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄, MgSO₄).

  • Concentration: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.[5]

Table 1: Properties of Common Extraction Solvents
SolventDensity (g/mL)Boiling Point (°C)Polarity IndexWater SolubilityNotes
Ethyl Acetate 0.90277.14.48.3 g/100 mLGood general-purpose solvent for esters.[5]
Diethyl Ether 0.71334.62.86.9 g/100 mLHighly effective but very flammable and volatile.[5]
Dichloromethane 1.3339.63.11.3 g/100 mLDenser than water; potential health and environmental concerns.[5]
Toluene 0.867110.62.40.05 g/100 mLGood for less polar compounds; higher boiling point.
Heptane 0.68498.40.10.0003 g/100 mLVery non-polar; may not be suitable for this hydroxy ester.
Visualization of the Decision-Making Process

Caption: A workflow diagram for optimizing solvent extraction.

References

  • Benchchem. Technical Support Center: Purification of Esterification Mixtures. Benchchem.
  • K-Jhil. Tips for Troubleshooting Liquid–Liquid Extraction. K-Jhil. Published May 14, 2025.
  • LCGC International. Tips for Troubleshooting Liquid–Liquid Extractions. LCGC International.
  • III Analytical Methods.
  • Das AK, Prasad K. Extraction of plant growth regulators present in Kappaphycus alvarezii sap by imidazolium based ionic liquids: Detection and quantification by HPLC–DAD technique. Analytical Methods. 2015.
  • Sigma-Aldrich. Methyl (R)-(−)-3-hydroxy-2-methylpropionate.
  • Reddit. What are some common mistakes when doing liquid-liquid extraction labs?. Reddit. Published May 17, 2019.
  • liquid liquid Extraction.
  • Cheméo. 2-Methyl-2-ethyl-3-hydroxyhexyl propionate - Chemical & Physical Properties.
  • Pena-Pereira F, Kloskowski A, Namieśnik J. A solvent selection guide based on chemometrics and multicriteria decision analysis. Green Chemistry. 2015.
  • An E-factor minimized protocol for the preparation of methyl β-hydroxy esters.
  • Processium. Selection of extraction solvents for chemical processes: ReSolv, our solution for process innovation. Published September 8, 2025.
  • PubChem. Methyl 3-cyclohexyl-2-methylpropionate.
  • PubChem. Methyl 3-(2-hydroxycyclohexyl)propanoate.
  • ResearchGate. Optimization of solvent extraction conditions for total carotenoids in rapeseed using response surface methodology.
  • Benchchem. Application Notes and Protocols for the Analytical Characterization of 3-Hydroxypropionate. Benchchem.
  • Al-Khayri JM, Sahana GR, Nagella P, et al. Optimization Method for Phenolic Compounds Extraction from Medicinal Plant (Juniperus procera) and Phytochemicals Screening. Molecules. 2021;26(24):7539. Published December 9, 2021.
  • SciSpace. Selection of solvents based on Hansen solubility parameters for calix[18]arene acetic-acid derivatives as extractants of metal ions. Published November 30, 2022. Available from: .

  • NextSDS. methyl 3-cyclohexyl-2-hydroxypropanoate — Chemical Substance Information.
  • Open Research Africa. Optimization of extraction conditions for polyphenols from the stem bark of Funtumia elastica (Funtum) utilizing response surface methodology. Published October 25, 2021.
  • Prat D, Pardigon O, Flemming HW, et al. Sanofi's Solvent Selection Guide: A Step Toward More Sustainable Processes. Organic Process Research & Development. 2013;17(12):1517-1525. Published November 4, 2013.
  • Zhang L, Lei Z, Yuan T, et al. Comparison of Analytical Methods for Determining Methylesterification and Acetylation of Pectin. Molecules. 2021;26(10):2910. Published May 14, 2021.

Sources

Optimization

Technical Support Center: Stability &amp; Storage of Methyl 2-cyclohexyl-3-hydroxypropionate

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you understand that ester-containing APIs and intermediates are inherently susceptible to hydrolytic degradation. Methyl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development professionals and analytical chemists, you understand that ester-containing APIs and intermediates are inherently susceptible to hydrolytic degradation. Methyl 2-cyclohexyl-3-hydroxypropionate (CAS: 339047-19-7) presents unique storage challenges due to the presence of a beta-hydroxyl group, which can subtly influence the electrophilicity of the adjacent ester carbonyl.

This guide provides field-proven insights, diagnostic workflows, and self-validating protocols to ensure the long-term integrity of your compound.

Part 1: Diagnostic FAQs

Q: Why does Methyl 2-cyclohexyl-3-hydroxypropionate hydrolyze even when stored at -20°C? A: Temperature reduction slows reaction kinetics but does not eliminate the thermodynamic drivers of hydrolysis if trace moisture and catalysts are present. Even in neutral conditions, hydrolysis can initiate via water autoionization (the WAIA mechanism), where water forms a protonated ester and an OH⁻ ion pair [3]. Furthermore, the beta-hydroxyl group can engage in intramolecular hydrogen bonding with the ester carbonyl. This interaction slightly increases the carbonyl carbon's electrophilicity, making it more susceptible to nucleophilic attack by water compared to unsubstituted aliphatic esters.

Q: How do I distinguish between acid-catalyzed, base-catalyzed, and neutral hydrolysis in my degraded samples? A: The reaction kinetics and endpoints provide the answer. Base-catalyzed hydrolysis (saponification) proceeds via an irreversible addition-elimination mechanism with acyl-oxygen fission, yielding a carboxylate salt and methanol [1]. If your LC-MS data shows complete degradation over time, suspect basic impurities. Conversely, acid-catalyzed hydrolysis is an equilibrium process. If your degradation plateaus (e.g., at 15% free acid), suspect trace acidic impurities remaining from your synthetic workup [4].

Q: Is storing the compound in a tightly capped vial in a standard freezer sufficient? A: No. Standard freezers are highly humid environments. If the container is not hermetically sealed (e.g., flame-sealed ampoule) or lacks an inert atmosphere, temperature cycling causes "breathing." This draws humid air into the vial, leading to condensation directly on the ester, which acts as a micro-reactor for hydrolysis.

Part 2: Troubleshooting Workflow

When you detect the presence of 2-cyclohexyl-3-hydroxypropionic acid in your LC-MS or NMR spectra, use the following self-validating decision tree to isolate the root cause.

Troubleshooting Start Ester Hydrolysis Detected (LC-MS) CheckMoisture Quantify Moisture (Karl Fischer Titration) Start->CheckMoisture HighMoisture Moisture > 50 ppm CheckMoisture->HighMoisture Yes LowMoisture Moisture < 50 ppm CheckMoisture->LowMoisture No DrySolvent Dry over 3Å Sieves & Store under Argon HighMoisture->DrySolvent CheckPH Check for Acid/Base Impurities (pH of wash) LowMoisture->CheckPH AcidBase Trace Catalyst Present CheckPH->AcidBase Yes Neutral Neutral & Pure CheckPH->Neutral No Purify Neutralize & Repurify (Cold NaHCO3 Wash) AcidBase->Purify TempCheck Verify Hermetic Seal & -20°C Storage Neutral->TempCheck

Diagnostic workflow for identifying and resolving ester hydrolysis.

Part 3: Experimental Protocols

To establish a self-validating system, you must quantify the moisture before storage and strictly control the atmosphere.

Protocol A: Moisture Quantification via Coulometric Karl Fischer Titration

Coulometric Karl Fischer (KF) titration is prioritized over volumetric methods for trace moisture (< 1%) because it generates iodine in situ, ensuring absolute precision without requiring daily titrant standardization [2].

Step-by-Step Methodology:

  • Cell Conditioning: Fill the KF titration cell with an appropriate anhydrous alcohol-based anolyte (e.g., Hydranal-Coulomat). Start the titrator to automatically condition the cell, neutralizing any ambient moisture until the drift rate stabilizes below 10 µ g/min .

  • Sample Preparation: Draw 1.0 mL of the liquid Methyl 2-cyclohexyl-3-hydroxypropionate (or a concentrated solution in anhydrous DCM) into a dry, gas-tight syringe. Weigh the syringe on an analytical balance (W1).

  • Injection: Inject the sample through the septum of the KF cell, ensuring the needle is submerged below the anolyte surface. Withdraw the needle and re-weigh the empty syringe (W2). The exact sample mass is W1 - W2.

  • Titration & Validation: Initiate the titration. The device will electrochemically generate iodine to react with the water. The endpoint is detected potentiometrically via a double platinum electrode.

  • Acceptance Criteria: Proceed to Protocol B only if the moisture content is < 50 ppm .

Protocol B: Anhydrous Aliquoting and Long-Term Storage

Step-by-Step Methodology:

  • Preparation: Bake borosilicate glass ampoules at 150°C for 4 hours to remove surface-bound water. Cool them in a desiccator containing active phosphorus pentoxide (P₂O₅).

  • Purging: Transfer the ampoules to a glove box purged with high-purity Argon (H₂O < 1 ppm, O₂ < 1 ppm).

  • Aliquoting: Dispense the validated, dry Methyl 2-cyclohexyl-3-hydroxypropionate into the ampoules.

  • Sealing: Flame-seal the ampoules while still under a localized Argon stream. This creates an absolute physical barrier against the humid environment of standard laboratory freezers.

  • Storage: Store the sealed ampoules at -20°C. Upon retrieval, allow the ampoule to reach room temperature before breaking the seal to prevent atmospheric condensation from instantly contaminating the cold liquid.

Part 4: Quantitative Data

The causality between storage conditions and degradation is clear. The table below summarizes the expected hydrolysis rates based on our field data.

Table 1: Impact of Storage Conditions on Methyl 2-cyclohexyl-3-hydroxypropionate Stability

Storage VesselAtmosphereMoisture LevelStorage TempEst. Hydrolysis (6 Months)
Standard Screw-Cap VialAir> 500 ppm+25°C15.0% - 25.0%
Standard Screw-Cap VialAir> 500 ppm-20°C5.0% - 10.0%
PTFE-Lined Crimp VialArgon< 100 ppm-20°C< 2.0%
Flame-Sealed AmpouleArgon< 50 ppm-20°C< 0.5% (Optimal)

References

  • Master Organic Chemistry. "Basic Hydrolysis of Esters - Saponification." Master Organic Chemistry, 2022. Available at: [Link]

  • Pliego, J. R., Jr., et al. "Revisiting the Mechanism of Neutral Hydrolysis of Esters: Water Autoionization Mechanisms with Acid or Base Initiation Pathways." The Journal of Physical Chemistry B, ACS Publications, 2013. Available at: [Link]

Troubleshooting

Reducing byproduct formation in Methyl 2-cyclohexyl-3-hydroxypropionate synthesis

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Advanced Organic Synthesis. This guide is specifically engineered for researchers, process chemists, and drug development professionals tasked with optimizing the synthesis of Methyl 2-cyclohexyl-3-hydroxypropionate (CAS 339047-19-7)[1].

Synthesizing this specific β -hydroxy ester presents unique chemoselectivity challenges. Depending on your chosen synthetic route—either the Aldol Condensation Route (using methyl cyclohexylacetate)[2] or the Catalytic Hydrogenation Route (reducing methyl tropate)[3],[4]—you will encounter distinct byproduct profiles. This guide deconstructs the causality behind these byproducts and provides field-proven, self-validating protocols to eliminate them.

Pathway Visualization & Byproduct Mapping

The following diagram maps the two primary synthetic workflows, highlighting the critical divergence points where byproduct formation occurs if reaction parameters deviate from optimal conditions.

Synthesis Target Methyl 2-cyclohexyl-3-hydroxypropionate (Target Product) BP1_Dehyd Methyl 2-cyclohexylacrylate (Dehydration Byproduct) Target->BP1_Dehyd Strong Acid/Base or Heat SM1 Route A: Aldol Methyl cyclohexylacetate + HCHO SM1->Target LDA, -78 °C NH4Cl quench BP1_Bis Bis-hydroxymethylated Byproduct SM1->BP1_Bis Excess HCHO & Base SM2 Route B: Hydrogenation Methyl tropate SM2->Target H2, Rh/Al2O3 Methanol BP2_Hydro Methyl 2-cyclohexylpropionate (Hydrogenolysis Byproduct) SM2->BP2_Hydro Pd/C Catalyst (C-O Cleavage) BP2_Partial Cyclohexenyl Intermediates (Incomplete Reduction) SM2->BP2_Partial Low H2 Pressure or Poisoning

Reaction pathways for Methyl 2-cyclohexyl-3-hydroxypropionate synthesis and associated byproducts.

Troubleshooting Section 1: The Aldol Condensation Route

Chemistry: Lithium enolate formation from methyl cyclohexylacetate[2], followed by nucleophilic addition to formaldehyde.

Q1: My GC-MS shows a major peak corresponding to methyl 2-cyclohexylacrylate. Why is my product dehydrating, and how do I stop it?

  • The Causality: You are observing an E1cB (Elimination Unimolecular conjugate Base) or acid-catalyzed dehydration. The ester carbonyl highly acidifies the α -proton. If your workup involves strong acids (e.g., aqueous HCl) to neutralize the lithium diisopropylamide (LDA), the newly formed β -hydroxyl group is protonated into a superior leaving group ( H2​O ), driving the elimination to the thermodynamically stable conjugated acrylate.

  • The Solution: Cryogenic Quenching. You must quench the reaction at -78 °C using a mild proton donor—specifically, saturated aqueous ammonium chloride ( NH4​Cl ). This neutralizes the strongly basic alkoxide intermediate without dropping the pH low enough to catalyze dehydration.

Q2: I am seeing higher molecular weight impurities that LC-MS identifies as bis-hydroxymethylated compounds. How is this happening?

  • The Causality: The target molecule still possesses an enolizable α -proton. If unreacted enolate or excess base is present alongside excess formaldehyde, the mono-adduct can undergo a second deprotonation and subsequent aldol addition, leading to over-alkylation.

  • The Solution: Strict Stoichiometry and Order of Addition. Use exactly 1.05 equivalents of LDA to ensure complete conversion of the starting ester to the kinetic enolate, leaving no excess base. Introduce monomeric formaldehyde (generated via thermal cracking of paraformaldehyde) as a gas or a standardized THF solution in a strict 1.0 to 1.1 molar ratio. Never use a large excess of the electrophile.

Troubleshooting Section 2: The Catalytic Hydrogenation Route

Chemistry: Heterogeneous catalytic reduction of the aromatic ring of methyl tropate (methyl 2-phenyl-3-hydroxypropionate) to a cyclohexyl ring[3],[4].

Q3: The aromatic ring is fully reduced, but I am losing the hydroxyl group. The product is methyl 2-cyclohexylpropionate. What is causing this hydrogenolysis?

  • The Causality: You are likely using Palladium on Carbon (Pd/C). Palladium has a profound affinity for oxygenated benzylic and allylic positions. During the reduction of the phenyl ring, intermediate cyclohexadiene/cyclohexene species form. Palladium readily inserts into the adjacent C-O bond of the β -hydroxyl group, leading to irreversible hydrogenolysis (cleavage) before the ring is fully saturated.

  • The Solution: Switch to Rhodium. Change your catalyst to 5% Rhodium on Alumina ( Rh/Al2​O3​ ). Rhodium is highly active for the hydrogenation of aromatic π -systems at ambient temperatures and moderate pressures, but it lacks the strong insertion capability into C-O bonds, thereby preserving your primary alcohol.

Q4: My reaction stalls, leaving partially reduced cyclohexenyl intermediates. Should I increase the temperature?

  • The Causality: Stalling is rarely a temperature issue in Rh-catalyzed arene reductions; it is usually a mass-transfer (pressure/agitation) or catalyst poisoning issue. Elevating the temperature above 50 °C will actually increase the activation energy enough to trigger the unwanted hydrogenolysis mentioned in Q3.

  • The Solution: Maintain the temperature at 25–30 °C but increase the hydrogen pressure to 70–100 psi. Ensure vigorous mechanical stirring (>800 rpm) to overcome the gas-liquid-solid mass transfer limitations inherent to heterogeneous catalysis.

Quantitative Data: Reaction Parameter Comparison

The following table summarizes the causal relationship between reaction parameters and byproduct distribution, serving as a quick-reference guide for process optimization.

Synthetic RouteKey VariableSub-Optimal ConditionPrimary Byproduct FormedOptimized ConditionTarget Yield
Aldol Addition Quench Reagent1M HCl at 0 °CMethyl 2-cyclohexylacrylate (25-40%)Sat. NH4​Cl at -78 °C> 85%
Aldol Addition Electrophile Ratio2.0 eq FormaldehydeBis-hydroxymethylated (15-20%)1.05 eq Formaldehyde> 85%
Hydrogenation Catalyst Choice10% Pd/CMethyl 2-cyclohexylpropionate (>50%)5% Rh/Al2​O3​ > 92%
Hydrogenation H2​ Pressure15 psi (Balloon)Cyclohexenyl intermediates (Stalled)80 psi (Parr Reactor)> 92%

Validated Experimental Protocols

These protocols are designed as self-validating systems. By monitoring the specific checkpoints (TLC/GC-MS), you verify the mechanistic integrity of the reaction before proceeding to the next step.

Protocol A: Optimized Aldol Condensation
  • System Preparation: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stirrer, internal thermometer, and nitrogen inlet.

  • Enolate Formation: Add anhydrous THF (10 mL/g of substrate) and diisopropylamine (1.1 eq). Cool the solution to -78 °C using a dry ice/acetone bath. Add n-Butyllithium (1.05 eq, 2.5 M in hexanes) dropwise. Stir for 30 minutes to form LDA.

  • Substrate Addition: Slowly add methyl cyclohexylacetate (1.0 eq)[2] dropwise over 15 minutes, maintaining the internal temperature below -70 °C. Stir for 45 minutes. Validation: A small aliquot quenched in D2​O should show >95% deuterium incorporation at the α -position via NMR.

  • Electrophile Addition: Introduce a pre-titrated anhydrous solution of monomeric formaldehyde in THF (1.05 eq) dropwise. Stir at -78 °C for 1 hour.

  • Cryogenic Quench (Critical Step): While still at -78 °C, rapidly add saturated aqueous NH4​Cl (equal volume to THF). Remove the cooling bath and allow the mixture to warm to room temperature.

  • Workup: Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify via flash chromatography (Hexanes/EtOAc).

Protocol B: Chemoselective Catalytic Hydrogenation
  • Preparation: In a high-pressure Parr reactor vessel, dissolve methyl tropate (1.0 eq)[3] in anhydrous methanol (0.1 M concentration).

  • Catalyst Loading: Add 5% Rh/Al2​O3​ (10 mol% relative to substrate). Safety Note: Purge the vessel with nitrogen gas three times to remove all oxygen before introducing hydrogen.

  • Hydrogenation: Pressurize the reactor with H2​ gas to 80 psi. Seal the vessel and initiate vigorous mechanical stirring (800-1000 rpm) at 25 °C.

  • Monitoring: Monitor the hydrogen uptake gauge. The reaction is typically complete within 4-6 hours when pressure stabilizes. Validation: GC-MS should show complete disappearance of the aromatic signals (m/z characteristic of the phenyl ring) with no mass corresponding to the loss of the hydroxyl group (-16 Da).

  • Workup: Vent the hydrogen gas safely and purge with nitrogen. Filter the reaction mixture through a tight pad of Celite to remove the rhodium catalyst. Wash the pad with excess methanol. Concentrate the filtrate under reduced pressure to yield the pure target compound.

References

  • Source: molaid.
  • Source: researchgate.
  • Source: google.com (Google Patents)
  • Source: google.com (Google Patents)

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in Methyl 2-cyclohexyl-3-hydroxypropionate Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 2-cyclohexyl-3-hydroxypropionate .

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific synthetic bottlenecks associated with Methyl 2-cyclohexyl-3-hydroxypropionate .

The core challenge of this molecule lies in its topology: the bulky cyclohexyl ring at the C2 (alpha) position exerts severe steric shielding over the adjacent C1 methyl ester, the C2 methine proton, and the C3 primary alcohol. Standard reaction conditions often fail, leading to poor yields, sluggish kinetics, or unwanted epimerization. This guide synthesizes field-proven methodologies and mechanistic causality to help you bypass these steric barriers.

Part 1: Troubleshooting Guides & FAQs

Q1: Why is the saponification of the C1 methyl ester so slow, and how can I achieve complete hydrolysis without epimerizing the C2 stereocenter?

The Causality: The equatorial/axial profile of the C2-cyclohexyl group creates a steric umbrella over the C1 carbonyl carbon, physically blocking the approach of the hydroxide nucleophile. Forcing the reaction with excess NaOH and prolonged heating often leads to enolization and subsequent epimerization of the C2 chiral center[1]. The Solution: Implement the DBU/LiBr-mediated hydrolysis protocol[2][3]. In this system, the lithium cation ( Li+ ) acts as a targeted Lewis acid, strongly coordinating to the carbonyl oxygen. This pulls electron density away from the carbonyl carbon, drastically increasing its electrophilicity. Simultaneously, DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) acts as a strong, non-nucleophilic base that activates water without participating in alpha-deprotonation, preserving the C2 stereochemistry[3]. Alternatively, high-pressure conditions (e.g., 10 kbar) can force the transition state without thermal degradation, though this requires specialized equipment[4].

Q2: How do I efficiently alkylate the C2 position to introduce a new group despite the cyclohexyl bulk?

The Causality: Deprotonating the sterically shielded alpha-proton requires a strong, non-nucleophilic base. Furthermore, once the enolate is formed, the bulky cyclohexyl group hinders the approach of electrophiles, often resulting in poor conversion or mixed diastereomers. The Solution: Utilize the Fráter–Seebach Alkylation [5][6]. By treating the β -hydroxy ester with >2 equivalents of LDA at -78°C, you generate a dianion. The lithium ions bridge the C3 alkoxide and the C1 enolate oxygen, locking the molecule into a rigid, chelated six-membered transition state[5]. In this locked conformation, the C2-cyclohexyl group effectively shields the syn-face of the enolate. The incoming electrophile (e.g., an alkyl halide) is forced to approach from the less hindered anti-face, resulting in exceptional diastereoselectivity[6].

Q3: O-acylation of the C3 primary alcohol is sluggish compared to normal primary alcohols. How can I improve the yield?

The Causality: Although C3 is a primary alcohol, the adjacent C2-cyclohexyl group creates a "neopentyl-like" steric environment. The transition state for standard Fischer esterification is too bulky, raising the activation energy ( Ea​ ) significantly. The Solution: Shift to a Steglich Esterification using DCC (N,N'-Dicyclohexylcarbodiimide) and a catalytic amount of DMAP (4-Dimethylaminopyridine). DMAP acts as a highly active nucleophilic catalyst, attacking the O-acylisourea intermediate to form a highly electrophilic, sterically accessible acylpyridinium ion. This bypasses the bulky transition state of the direct alcohol-acid reaction.

Part 2: Experimental Protocols

Protocol 1: Mild Saponification of Hindered Esters (DBU/LiBr Method)

This protocol self-validates by preventing C2 epimerization while ensuring complete ester cleavage.

  • Preparation: In an oven-dried flask under inert atmosphere ( N2​ ), dissolve Methyl 2-cyclohexyl-3-hydroxypropionate (1.0 eq) in a mixture of THF and H2​O (ratio 4:1, 0.2 M concentration).

  • Activation: Add anhydrous Lithium Bromide (LiBr, 5.0 eq) to the solution. Stir for 10 minutes at room temperature to allow Li+ coordination with the ester carbonyl[3].

  • Hydrolysis: Add DBU (2.0 eq) dropwise. The reaction mixture should remain at room temperature (0–25°C).

  • Monitoring: Monitor via TLC (Hexanes/EtOAc). The reaction typically reaches completion within 4–8 hours, compared to >48 hours with standard NaOH.

  • Workup: Acidify the mixture to pH 3 using 1M HCl at 0°C. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo.

Protocol 2: Diastereoselective Fráter–Seebach Alkylation

This protocol relies on strict temperature control to maintain the rigid Li-chelated transition state.

  • Dianion Formation: Cool a solution of freshly prepared LDA (2.2 eq) in anhydrous THF to -78°C.

  • Substrate Addition: Slowly add a solution of Methyl 2-cyclohexyl-3-hydroxypropionate (1.0 eq) in THF dropwise over 15 minutes. Stir at -78°C for 45 minutes, then warm to -20°C for 20 minutes to ensure complete dianion formation and chelation[5].

  • Alkylation: Re-cool the mixture to -78°C. Add the electrophile (e.g., methyl iodide, 1.5 eq) dropwise. Add HMPA or DMPU (10% v/v) if the electrophile is less reactive (e.g., long-chain allylic halides)[6].

  • Completion: Allow the reaction to slowly warm to room temperature overnight.

  • Quench: Quench with saturated aqueous NH4​Cl . Extract with diethyl ether, dry over MgSO4​ , and purify via flash chromatography.

Part 3: Data Presentation & Visualization

Table 1: Comparative Hydrolysis Conditions for α -Bulky Esters
Hydrolysis MethodReagentsTemp (°C)TimeYieldC2 Epimerization Risk
Standard Base NaOH, MeOH/H2O65°C (Reflux)24–48 h< 40%High (Due to thermal enolization)
Lewis Acid / Amidine DBU, LiBr, THF/H2O25°C4–8 h> 90%None (Mild conditions)
High-Pressure iPr2​NEt , CH3​CN/H2​O 25°C (10 kbar)12 h> 95%None (Requires specialized equipment)
Diagram 1: Fráter–Seebach Alkylation Pathway

FraterSeebach A Methyl 2-cyclohexyl- 3-hydroxypropionate B LDA (2.2 eq), THF, -78°C A->B Deprotonation C Li-Chelated Dianion (Rigid 6-Membered TS) B->C Chelation D Electrophile (R-X) Approach Anti to Cyclohexyl C->D Alkylation E Diastereoselective Alpha-Alkylated Product D->E Workup

Caption: Fráter-Seebach alkylation pathway highlighting the Li-chelated transition state.

Diagram 2: Troubleshooting Workflow for Sterically Hindered Substrates

Workflow Start Target Reaction on Sterically Hindered Substrate Q1 C1 Ester Hydrolysis? Start->Q1 Q2 C3 O-Acylation? Start->Q2 H1 Standard NaOH/MeOH (Risk: Epimerization/Low Yield) Q1->H1 Avoid H2 DBU / LiBr / THF / H2O (Mild, High Yield) Q1->H2 Recommended A1 Standard Fisher Esterification (Risk: Sluggish Kinetics) Q2->A1 Avoid A2 Steglich (DCC / DMAP) (Bypasses Steric Barrier) Q2->A2 Recommended

Caption: Troubleshooting decision tree for C1 and C3 functionalization.

Part 4: References

  • Fráter–Seebach alkylation - Wikipedia. Wikipedia, The Free Encyclopedia.5

  • High-pressure transesterification of sterically hindered esters. ResearchGate. 1

  • Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Amelica. 2

  • The Synthesis of Long-Chain α-Alkyl-β-Hydroxy Esters Using Allylic Halides in a Fráter–Seebach Alkylation. ResearchGate. 6

  • Alcoholysis, acidolysis and redistribution of esters. ResearchGate. 3

  • The Total Synthesis of (–)-Tetrahydrolipstatin. ResearchGate. 4

Sources

Reference Data & Comparative Studies

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This section has no published content on the current product page yet.

Safety & Regulatory Compliance

Safety

Guide to the Safe and Compliant Disposal of Methyl 2-cyclohexyl-3-hydroxypropionate

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-cyclohexyl-3-hydroxypropionate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The p...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of Methyl 2-cyclohexyl-3-hydroxypropionate, ensuring the safety of laboratory personnel and adherence to environmental regulations. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed to provide clarity and build confidence in your laboratory's chemical handling and waste management practices.

Immediate Safety Profile & Hazard Assessment

Anticipated Hazards:

  • Skin and Eye Irritation: Similar ester compounds can cause skin and eye irritation upon contact.[1][2]

  • Respiratory Irritation: Inhalation of vapors or aerosols may cause respiratory tract irritation.[2]

  • Combustibility: While not expected to be highly flammable, it should be treated as a combustible liquid. Keep away from open flames and high heat sources.[2]

Personal Protective Equipment (PPE) Requirements:

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects eyes from accidental splashes which could cause serious irritation.[1]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene). Inspect gloves for tears or holes before each use.Prevents direct skin contact, mitigating the risk of irritation or absorption.[1][3]
Body Protection Standard laboratory coat.Provides a barrier against minor spills and contamination of personal clothing.[4]
Respiratory Not typically required if handled in a well-ventilated area or chemical fume hood. Use a NIOSH-approved respirator if vapors/aerosols are generated.Ensures exposure to potentially irritating vapors is kept below permissible limits.

Pre-Disposal: Waste Accumulation & Segregation

Proper management at the point of generation is a critical step in the disposal workflow. This process, often referred to as "satellite accumulation," is governed by strict regulations to ensure safety and prevent hazardous reactions.[5][6]

Step-by-Step Accumulation Protocol:

  • Select a Compatible Waste Container:

    • Choose a container made of a material chemically compatible with esters, such as high-density polyethylene (HDPE) or glass. Avoid metal containers for acidic or basic waste mixtures.[7]

    • The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof closure.[8]

  • Label the Container Correctly:

    • Before any waste is added, affix a "Hazardous Waste" label.[6]

    • Clearly write the full chemical name: "Methyl 2-cyclohexyl-3-hydroxypropionate." Do not use abbreviations or chemical formulas.[6]

    • List all constituents and their approximate percentages if it is a mixed waste stream.

  • Accumulate Waste Safely:

    • Keep the waste container at or near the point of generation and under the control of laboratory personnel.[6][8]

    • The container must remain closed at all times except when adding waste. Never leave a funnel in the container opening.[6]

    • Do not fill the container beyond 90% capacity to allow for vapor expansion and prevent spills.[7]

  • Segregate Incompatible Wastes:

    • Store the waste container in a designated satellite accumulation area with secondary containment (e.g., a spill pallet or tray).[7][9]

    • Crucially, segregate this waste stream from incompatible materials. As a general principle for esters, avoid contact with:

      • Strong Oxidizers: Can cause vigorous, exothermic reactions.

      • Strong Acids and Bases: Can catalyze hydrolysis, potentially generating heat and pressure.

    • Physical separation or barriers are required to prevent accidental mixing.[8][9]

Formal Disposal Protocol

Once the waste container is full (at 90% capacity), it must be moved from the satellite accumulation area to a central accumulation area (CAA) and prepared for pickup by a licensed hazardous waste disposal company.

Workflow for Final Disposal:

Caption: Disposal workflow from laboratory to final disposal facility.

Procedural Steps:

  • Final Container Check: Ensure the container is securely sealed and the label is accurate, complete, and legible.

  • Request Pickup: Complete your institution's chemical waste pickup form. This typically requires information on the chemical composition, volume, and location.

  • Transfer to CAA: Move the sealed container to your facility's designated Central Accumulation Area. This transfer must be done promptly; EPA regulations require a full container to be removed from the satellite area within 72 hours.[6]

  • Professional Disposal: Your institution's Environmental Health & Safety (EHS) department will coordinate with a licensed and approved waste disposal company. This ensures the waste is transported, treated, and disposed of in compliance with all federal and state regulations, including the Resource Conservation and Recovery Act (RCRA).[7][8]

  • Documentation: Retain all records of waste generation and disposal. Proper documentation is a legal requirement and essential for regulatory compliance.[8]

Spill Management Protocol

In the event of a spill, a swift and correct response is critical to ensure safety.

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's EHS or emergency response team.

  • Control Ignition Sources: If the material is combustible, extinguish any open flames and turn off nearby equipment.

  • Contain the Spill: Use an inert, absorbent material (e.g., vermiculite, sand, or a commercial chemical absorbent) to dike the spill and prevent it from spreading or entering drains. Do not use combustible materials like paper towels to absorb large spills.

  • Collect and Dispose:

    • Wearing the appropriate PPE, carefully collect the absorbed material using non-sparking tools.

    • Place the contaminated absorbent and any other cleanup materials into a designated, sealable waste container.

    • Label the container as "Hazardous Waste: Spill Debris containing Methyl 2-cyclohexyl-3-hydroxypropionate."

    • Manage this container as hazardous waste and arrange for its disposal through the formal protocol.

  • Decontaminate: Clean the spill area thoroughly with soap and water.

Regulatory Framework

The disposal of laboratory chemicals in the United States is primarily governed by the following regulations:

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA) , the EPA regulates the management of hazardous waste from generation to final disposal.[7][10] This includes criteria for identifying, listing, and tracking hazardous waste.[11] Academic laboratories may have alternative requirements under Subpart K.[5]

  • Occupational Safety and Health Administration (OSHA): OSHA's Hazard Communication Standard (29 CFR 1910.1200) and Hazardous Waste Operations and Emergency Response (HAZWOPER) standard (29 CFR 1910.120) mandate safe handling practices, employee training, and emergency preparedness to protect worker health.[12][13] All personnel handling hazardous waste must receive appropriate training.[14]

  • State and Local Regulations: Many states, such as California through its Department of Toxic Substances Control (DTSC), have their own hazardous waste regulations that may be stricter than federal rules.[9][15] Always consult your local and state guidelines.

By adhering to this comprehensive guide, researchers and laboratory professionals can manage and dispose of Methyl 2-cyclohexyl-3-hydroxypropionate in a manner that is safe, responsible, and fully compliant with regulatory standards.

References

  • OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Vertex.
  • How to Dispose of Chemical Waste in a Lab Correctly. GAIACA.
  • How to Ensure Safe Chemical Waste Disposal in Labor
  • OSHA Regulations and Hazardous Waste Disposal: Wh
  • Safety Data Sheet: 5-Methyl-2-(1-methylethyl)
  • Safety D
  • Methyl (S)-(+)
  • 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
  • SAFETY D
  • 1926.65 - Hazardous waste operations and emergency response.
  • Regulations for Hazardous Waste Generated at Academic Labor
  • Hazardous Waste Operations and Emergency Response (HAZWOPER) - Overview.
  • Hazardous Waste - Standards.
  • SAFETY DATA SHEET - Methyl 3-(2-hydroxyphenyl)
  • Frequent Questions About Managing Hazardous Waste at Academic Labor
  • Laboratory Environmental Sample Disposal Inform
  • DTSC Regulations. Department of Toxic Substances Control - CA.gov.
  • Defining Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • Propanoic acid, 2-methyl-, cyclohexyl ester - Safety D
  • Hazardous Chemical Waste Management Guidelines. Columbia University Research.
  • Managing Hazardous Waste. Department of Toxic Substances Control - CA.gov.
  • Hazardous Waste Listings. US EPA.

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